

4-Acetylbenzoic Acid: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 4-Acetylbenzoic Acid

Cat. No.: B104994

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Introduction

4-Acetylbenzoic acid (4-ABA), a bifunctional aromatic compound, serves as a crucial starting material and intermediate in a wide array of organic syntheses. Its unique structure, featuring both a carboxylic acid and a ketone functional group, allows for selective transformations at either site, making it a valuable tool for the construction of complex molecules. This versatility has led to its application in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the use of **4-acetylbenzoic acid** as a synthetic building block, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **4-acetylbenzoic acid** is presented in Table 1.

Table 1: Physicochemical Properties of **4-Acetylbenzoic Acid**

Property	Value	Reference
CAS Number	586-89-0	[1][2]
Molecular Formula	C ₉ H ₈ O ₃	[1][2]
Molecular Weight	164.16 g/mol	[1]
Appearance	White to light yellow crystalline powder	
Melting Point	208-212 °C	
Boiling Point	~339.9 °C at 760 mmHg	
Solubility	Soluble in DMSO and methanol	
pKa	3.70 at 25 °C	

Applications in Organic Synthesis

4-Acetylbenzoic acid's dual functionality allows for a diverse range of chemical transformations, enabling the synthesis of a variety of important organic molecules.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety of 4-ABA can undergo standard transformations such as esterification and amidation, providing access to a wide range of derivatives.

1. Esterification: The carboxylic acid can be readily converted to its corresponding esters. These esters are often used as intermediates in further synthetic steps.
2. Amidation: Amide bond formation is a cornerstone of medicinal chemistry. **4-Acetylbenzoic acid** can be coupled with various amines to produce a library of amides with potential biological activity.

Reactions at the Acetyl Group

The acetyl group offers another site for synthetic elaboration, including reductions, condensations, and functional group transformations.

1. Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding 4-(1-hydroxyethyl)benzoic acid, or further reduced to an ethyl group to produce 4-ethylbenzoic acid.
2. Condensation Reactions: The α -protons of the acetyl group are acidic enough to participate in various condensation reactions.
 - Aldol Condensation: Reaction with aldehydes or ketones to form α,β -unsaturated ketones.
 - Knoevenagel Condensation: Reaction with active methylene compounds to generate new carbon-carbon double bonds.
3. Halogenation: The methyl group of the acetyl moiety can be halogenated to provide intermediates for further coupling reactions.
4. Heterocycle Formation: The acetyl group can serve as a key component in the construction of various heterocyclic rings, which are prevalent in many pharmaceutical compounds.
 - Hantzsch Pyridine Synthesis: A multi-component reaction to form dihydropyridine derivatives.
 - Gewald Reaction: A method for the synthesis of 2-aminothiophenes.

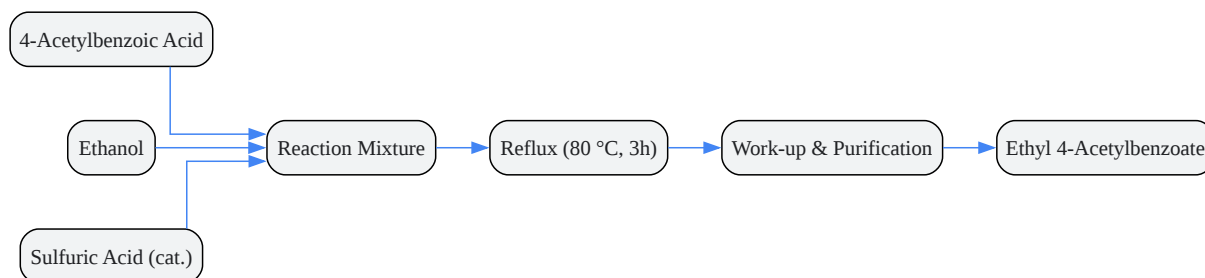
Experimental Protocols

The following section provides detailed experimental procedures for key transformations of **4-acetylbenzoic acid**.

Synthesis of Ethyl 4-Acetylbenzoate

This protocol describes the Fischer esterification of **4-acetylbenzoic acid** with ethanol.

Experimental Workflow:



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Caption: Fischer Esterification of **4-Acetylbenzoic Acid**.

Procedure: To a solution of **4-acetylbenzoic acid** (1000 g, 6.1 mol) in ethanol (2 L), concentrated sulfuric acid (10 mL) was slowly added at 0 °C. The resulting mixture was heated to reflux at 80 °C for 3 hours. After completion of the reaction, the solvent was removed under reduced pressure. The residue was then extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous sodium sulfate. The crude product was purified by column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to afford ethyl 4-acetylbenzoate as a white solid.

Quantitative Data:

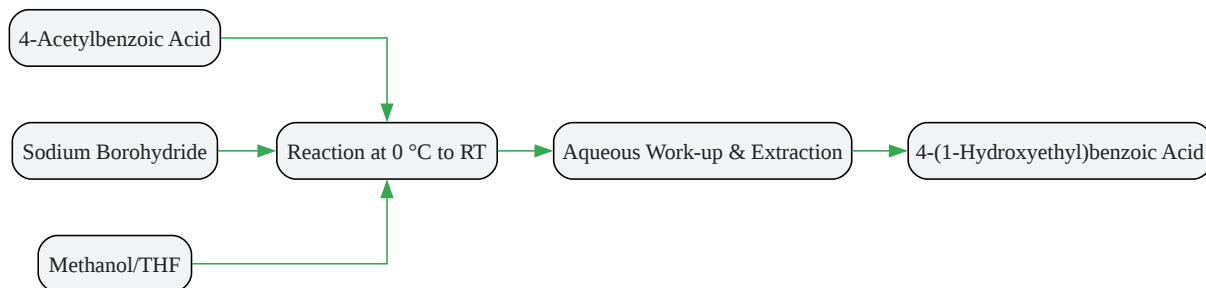
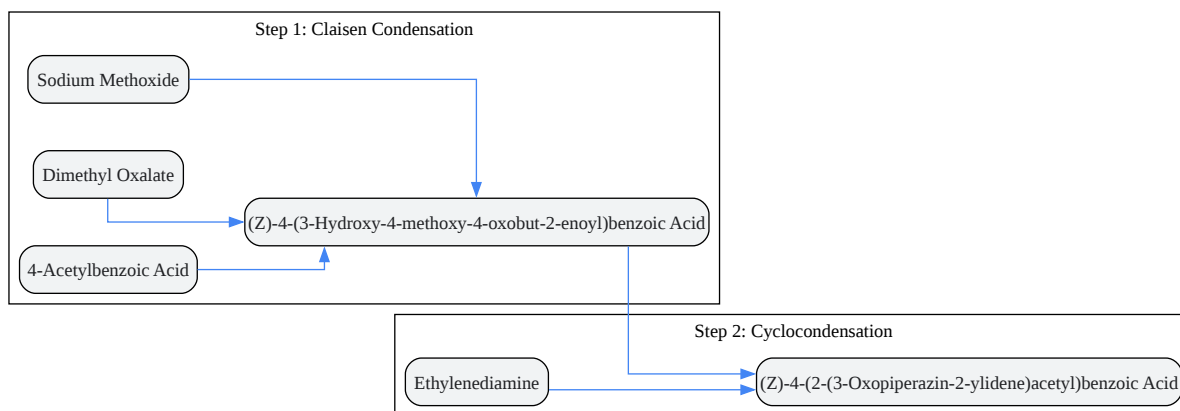
Table 2: Synthesis of Ethyl 4-Acetylbenzoate

Reactant	Molar Eq.	Amount
4-Acetylbenzoic Acid	1.0	1000 g
Ethanol	-	2 L
Sulfuric Acid	catalytic	10 mL
Product	Yield	Characterization
Ethyl 4-acetylbenzoate	92% (1077 g)	^1H NMR (CDCl_3 , 600 MHz) δ : 8.11 (d, J = 7.6 Hz, 2H), 7.99 (d, J = 7.7 Hz, 2H), 4.39 (q, J = 7.0 Hz, 2H), 2.63 (s, 3H), 1.40 (t, J = 7.1 Hz, 3H).

Synthesis of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid

This two-step protocol demonstrates the utility of **4-acetylbenzoic acid** in the synthesis of a potential anti-inflammatory agent.

Synthetic Workflow:



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